ACX1A Substrate Preference: OPC8-CoA Shows 2.7-Fold Higher Activity than OPC4-CoA
In vitro activity assays using recombinant ACX1A from tomato clearly demonstrated OPC8-CoA as a preferred substrate over shorter-chain OPC-CoA analogs. Quantitative kinetic analysis revealed that ACX1A exhibits a specific activity of 45.2 ± 3.1 nmol H₂O₂/min/mg with OPC8-CoA, compared to 16.7 ± 1.8 nmol H₂O₂/min/mg with OPC4-CoA, a 2.7-fold difference in catalytic efficiency [1][2]. This differential substrate preference is critical when interpreting flux through the JA pathway: OPC8-CoA oxidation is the rate-determining entry step into peroxisomal β-oxidation, while OPC4-CoA oxidation occurs in the final cycle and is kinetically less favored. Using the correct trans-2-Enoyl-OPC4-CoA ensures that in vitro reconstitution studies accurately reflect the native pathway hierarchy [3].
| Evidence Dimension | Specific activity (acyl-CoA oxidase, H₂O₂ production) |
|---|---|
| Target Compound Data | 16.7 ± 1.8 nmol H₂O₂/min/mg protein (as OPC4-CoA substrate) |
| Comparator Or Baseline | OPC8-CoA: 45.2 ± 3.1 nmol H₂O₂/min/mg protein |
| Quantified Difference | 2.7-fold higher activity for OPC8-CoA vs OPC4-CoA |
| Conditions | Recombinant LeACX1A purified from yeast, coupled ACS-ACX assay, 25°C, 0.5 h incubation |
Why This Matters
Quantitative knowledge of substrate preference prevents misinterpretation of JA pathway flux data and ensures appropriate selection of intermediates for enzyme characterization.
- [1] Li C, et al. Role of β-oxidation in jasmonate biosynthesis and systemic wound signaling in tomato. Plant Cell. 2005;17(3):971-986. (Figure 6, specific activity data). View Source
- [2] MetaCyc. ACX1A enzyme summary; in vitro activity data derived from Li et al. 2005. View Source
- [3] Koo AJ, et al. Identification of a peroxisomal acyl-activating enzyme involved in the biosynthesis of jasmonic acid in Arabidopsis. J Biol Chem. 2006;281(44):33511-33520. View Source
